molecular formula C10H18CaO6 B12663558 Calcium bis((S)-2-hydroxy-3-methylbutyrate) CAS No. 57618-22-1

Calcium bis((S)-2-hydroxy-3-methylbutyrate)

Cat. No.: B12663558
CAS No.: 57618-22-1
M. Wt: 274.32 g/mol
InChI Key: CLWNJPHDLVMMEU-SCGRZTRASA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

Dipropylene glycol diacrylate is synthesized through the esterification of dipropylene glycol with acrylic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of dipropylene glycol diacrylate involves large-scale esterification processes. The reaction mixture is continuously stirred and maintained at an optimal temperature to maximize yield. After the reaction is complete, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Dipropylene glycol diacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Polymerization: Initiated by photoinitiators or electron beam radiation.

    Esterification: Catalyzed by acids such as sulfuric acid.

    Hydrolysis: Catalyzed by acids or bases.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, dipropylene glycol diacrylate is used as a monomer in the synthesis of various polymers. It is particularly valuable in the production of coatings, adhesives, and sealants due to its ability to form durable and resistant polymer networks .

Biology

In biological research, dipropylene glycol diacrylate is used in the development of biomaterials. Its biocompatibility and ability to form hydrogels make it suitable for applications such as tissue engineering and drug delivery systems .

Medicine

In medicine, dipropylene glycol diacrylate is explored for its potential in creating medical devices and implants. Its properties allow for the development of materials that can be used in contact lenses, dental materials, and other medical applications .

Industry

Industrially, dipropylene glycol diacrylate is used in the production of ultraviolet-curable coatings, inks, and adhesives. Its rapid curing properties and ability to form strong bonds make it an essential component in various manufacturing processes .

Mechanism of Action

Dipropylene glycol diacrylate exerts its effects primarily through polymerization. When exposed to ultraviolet light or electron beams, the acrylate groups in the compound undergo a radical polymerization reaction, leading to the formation of cross-linked polymer networks. These networks provide the material with its characteristic strength and durability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dipropylene glycol diacrylate is unique due to its balance of flexibility and rigidity, making it suitable for a wide range of applications. Its ability to form hydrogels and its biocompatibility also set it apart from other similar compounds .

Properties

CAS No.

57618-22-1

Molecular Formula

C10H18CaO6

Molecular Weight

274.32 g/mol

IUPAC Name

calcium;(2S)-2-hydroxy-3-methylbutanoate

InChI

InChI=1S/2C5H10O3.Ca/c2*1-3(2)4(6)5(7)8;/h2*3-4,6H,1-2H3,(H,7,8);/q;;+2/p-2/t2*4-;/m00./s1

InChI Key

CLWNJPHDLVMMEU-SCGRZTRASA-L

Isomeric SMILES

CC(C)[C@@H](C(=O)[O-])O.CC(C)[C@@H](C(=O)[O-])O.[Ca+2]

Canonical SMILES

CC(C)C(C(=O)[O-])O.CC(C)C(C(=O)[O-])O.[Ca+2]

Related CAS

4026-18-0 (Parent)

Origin of Product

United States

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